Product packaging for Perivine(Cat. No.:CAS No. 2673-40-7)

Perivine

Cat. No.: B192073
CAS No.: 2673-40-7
M. Wt: 338.4 g/mol
InChI Key: NKTORRNHKYVXSU-XXMLWKDOSA-N
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Description

Contextualization of Perivine within Monoterpenoid Indole (B1671886) Alkaloid Research

Monoterpenoid indole alkaloids (MIAs) represent a large and structurally diverse class of plant-derived natural products, with several thousand known chemical structures pnas.orgnih.gov. These compounds are primarily found in the Apocynaceae, Loganiaceae, and Rubiaceae plant families nih.govoup.com. The biosynthesis of MIAs involves the condensation of tryptamine (B22526) and the monoterpene iridoid secologanin (B1681713), yielding the central precursor strictosidine (B192452) oup.com.

This compound is classified as a monoterpenoid indole alkaloid, characterized by its specific chemical structure which includes a vobasan (B1242628) skeleton ontosight.ai. Its molecular formula is C₂₀H₂₂N₂O₃, and it has a molecular weight of 338.4 g/mol nih.govwikidata.orguni.lu. This compound has been identified in several plant species, notably Catharanthus roseus (Madagascar periwinkle), Catharanthus lanceus, and various Tabernaemontana and Kopsia species nih.govwikidata.orgrsc.org. Catharanthus roseus is particularly well-known as the source of the potent anticancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923), which are also MIAs pnas.orgresearchgate.net.

The biosynthesis of MIAs, including this compound, is a complex process that has been extensively studied, particularly in Catharanthus roseus researchgate.netnih.gov. Research has focused on elucidating the enzymatic steps involved in the formation of these alkaloids. For instance, studies have identified and characterized enzymes responsible for specific modifications in the MIA biosynthetic pathway, such as this compound-Nβ-methyltransferase (PeNMT), which converts this compound to Nβ-methylthis compound (vobasine) researchgate.netnih.gov. This enzyme belongs to a family of γ-tocopherol-like N-methyltransferases that appear to have evolved in the Vinceae tribe of the Apocynaceae family researchgate.netnih.govscholaris.ca. Research comparing PeNMT from different species, like Catharanthus roseus and Tabernaemontana elegans, suggests parallel evolution of these enzymes frontiersin.orgresearchgate.net.

Significance of this compound as a Subject of Academic Inquiry

This compound's significance as a subject of academic inquiry stems from several factors. As a component of plants with traditional medicinal uses and a member of the pharmacologically important MIA class, its potential biological activities have been explored ontosight.aismolecule.com. While research specifically on this compound's biological activities is noted as limited, some studies have investigated potential anti-inflammatory and antitumor properties, though results have been inconclusive and require further investigation smolecule.com. This compound has also been mentioned in the context of research into potential therapies for Alzheimer's disease, suggesting it may help resolve the instability of retinoblastoma-associated proteins (RbAp48) complex targetmol.com. Additionally, it has been noted for potential hypotensive and muscle relaxant activity alongside other compounds like vobasine (B1212131) and coronaridine (B1218666) targetmol.com.

Furthermore, this compound serves as a valuable compound in pharmacological studies aimed at understanding the mechanisms of action of indole alkaloids smolecule.com. Its structural relationship to other biologically active MIAs, such as the vinca alkaloids, makes it relevant for comparative studies and for potentially identifying new therapeutic leads smolecule.com.

Research into the biosynthesis of this compound contributes to the broader understanding of plant specialized metabolism and the complex enzymatic pathways involved in producing diverse alkaloid structures pnas.orgfrontiersin.org. Studies on enzymes like this compound-Nβ-methyltransferase highlight the intricate details of MIA biosynthesis and the evolution of these pathways in different plant species researchgate.netnih.govfrontiersin.orgresearchgate.net. This knowledge is crucial for potential metabolic engineering efforts aimed at improving the production of valuable MIAs researchgate.net.

The isolation and characterization of this compound from various plant sources also contribute to the phytochemical understanding of these species wikidata.orgresearchgate.net. Techniques for isolating plant proteins and alkaloids are continually being refined, impacting the yield and properties of the isolated compounds uns.ac.rsglbrc.org.

Academic research on this compound, therefore, encompasses its identification, structural characterization, its role in complex biosynthetic pathways, and the exploration of its potential biological interactions, contributing to the fields of natural product chemistry, plant biochemistry, and pharmacology.

Interactive Data Table: this compound Chemical Properties

PropertyValueSourcePubChem CID
Molecular FormulaC₂₀H₂₂N₂O₃PubChem6473766
Molecular Weight338.4 g/mol PubChem6473766
Monoisotopic Mass338.16304257 DaPubChem6473766
CAS Number2673-40-7PubChem6473766
XLogP (Predicted)1.9PubChem6473766

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O3 B192073 Perivine CAS No. 2673-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTORRNHKYVXSU-XXMLWKDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043270
Record name Perivine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2673-40-7
Record name Perivine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2673-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perivine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perivine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin and Occurrence in Medicinal Plants

Isolation and Identification from Catharanthus roseus

Perivine is found in the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle. wikidata.orgmdpi.comnih.gov C. roseus is well-known for producing a variety of valuable indole (B1671886) alkaloids. mdpi.comresearchgate.net Research has focused on isolating and identifying these alkaloids, including this compound, from different parts of the plant, particularly the leaves. nih.govnih.govijsra.net

Techniques such as high-performance countercurrent chromatography (HPCCC) coupled with electrospray mass spectrometry (ESI-MS) have been employed for the targeted isolation of indole alkaloids from C. roseus leaves. mdpi.comnih.govscilit.com This approach allows for the monitoring of target ions, leading to the isolation of compounds like this compound, along with other major alkaloids such as akuammicine, catharanthine, vindoline, vindorosine, and 19R-vindolinine. mdpi.comnih.govscilit.com Structural elucidation of isolated alkaloids, including this compound, is typically performed using spectroscopic methods such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), ultraviolet (UV), and infrared (IR) spectroscopy. nih.govnih.gov

Presence in Other Plant Species

Beyond Catharanthus roseus, this compound has been identified in other plant species, primarily within the Apocynaceae family.

Vinca (B1221190) minor

Vinca minor, also known as lesser periwinkle or dwarf periwinkle, is another plant where this compound has been reported. wikidata.orgwikipedia.org Vinca minor is a perennial evergreen plant native to central and southern Europe, commonly used as a groundcover. wikipedia.orgbcinvasives.caforestryimages.org While known for containing various alkaloids, the specific details regarding the isolation and characterization of this compound solely from Vinca minor in the provided search results are limited, although phylogenetic analysis suggests homologs of enzymes involved in this compound methylation in C. roseus are also present in Vinca minor. frontiersin.org

Tabernaemontana dichotoma

Tabernaemontana dichotoma, also known as Eve's apple, is a shrub or tree native to Sri Lanka and reported in Myanmar. iucnredlist.orgwikipedia.org Studies on the leaves of T. dichotoma have led to the isolation and identification of several indole alkaloids, with this compound being one of the major alkaloids found. nih.gov Other alkaloids isolated from T. dichotoma include 19-epi-voacristine, 12-methoxy-voaphylline, vobasine (B1212131), (-)-apparicine, 19-epi-iboxygaine, and isomethuenine. nih.gov Research indicates that this compound, along with other alkaloids from T. dichotoma, has shown hypotensive and weak muscle relaxant activity in studies. researchgate.net

Amsonia tabernaemontana

Amsonia tabernaemontana, commonly called Eastern bluestar, is a perennial native to the central and southeastern United States. paenflowered.orgnewmoonnursery.com While the search results confirm the presence of Amsonia tabernaemontana and describe its characteristics and habitat paenflowered.orgnewmoonnursery.commissouribotanicalgarden.orggardenia.netnatureserve.org, the provided information does not explicitly detail the isolation or presence of this compound within this specific plant species. The phylogenetic analysis mentioned earlier includes homologs from Catharanthus roseus and Vinca minor but does not specifically list Amsonia tabernaemontana in the same clade regarding this compound Nβ-methyltransferase. frontiersin.org

Phytochemical Profiling and Characterization in Natural Sources

Phytochemical profiling involves the comprehensive analysis of the chemical compounds present in a plant extract. For this compound and other alkaloids in its source plants, this involves various analytical techniques to identify and quantify the compounds. researchgate.netmdpi.comfrontiersin.org

In Catharanthus roseus, phytochemical analysis of different parts, particularly the leaves, reveals a complex mixture of alkaloids, flavonoids, phenolic compounds, and other bioactive molecules. researchgate.netscielo.br this compound is recognized as one of the numerous alkaloids contributing to the plant's phytochemical profile. researchgate.net Characterization of this compound from natural sources involves determining its molecular formula, structure, and physical and chemical properties using techniques like mass spectrometry and NMR spectroscopy, as highlighted in isolation studies. nih.govnih.gov

Research into the enzymes involved in alkaloid biosynthesis in Catharanthus roseus and Tabernaemontana elegans has provided insights into the molecular-level characterization related to this compound. For instance, a this compound Nβ-methyltransferase (CrPeNMT) has been characterized in C. roseus, although its physiological role requires further elucidation. frontiersin.orgscilit.com Similarly, a novel enzyme (TePeNMT) responsible for this compound Nβ-methylation has been discovered and characterized in Tabernaemontana elegans. frontiersin.org These studies contribute to understanding the biochemical pathways leading to the formation and modification of this compound in plants.

The phytochemical composition of plants can vary depending on factors such as the specific plant part, geographical location, climatic conditions, and harvest time, which can influence the concentration of compounds like this compound. semanticscholar.org

Biosynthesis and Metabolic Pathways of Perivine

Precursor Compounds and Early Stages of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The journey to synthesizing perivine begins with primary metabolites that enter specialized pathways. The aromatic amino acids tyrosine and tryptophan are fundamental precursors to major alkaloid families. rsc.org Tryptamine (B22526), derived from the decarboxylation of tryptophan, serves as the indole precursor for monoterpene indole alkaloids. rsc.orgnih.gov The terpenoid component, secologanin (B1681713), is synthesized from geraniol (B1671447) through a series of enzymatic reactions. researchgate.net

The foundational step in MIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine (B192452) synthase. researchgate.net This condensation, known as the Pictet-Spengler reaction, yields strictosidine, the central precursor for thousands of MIAs. nih.govresearchgate.net The formation of strictosidine is a critical juncture, as the subsequent modifications of its aglycone lead to the vast structural diversity observed in this class of alkaloids. researchgate.net

Table 1: Key Precursor Compounds in this compound Biosynthesis

PrecursorRole in Biosynthesis
TryptophanSource of the indole ring structure via conversion to tryptamine. rsc.org
TryptamineCondenses with secologanin to form the initial MIA backbone. researchgate.net
GeraniolA monoterpenoid precursor to secologanin. researchgate.net
SecologaninThe terpenoid component that condenses with tryptamine. researchgate.net
StrictosidineThe universal precursor for all monoterpenoid indole alkaloids. researchgate.net

Enzymatic Conversion and Key Biotransformations

Following the formation of strictosidine, a series of enzymatic reactions, including cyclizations, oxidations, and methylations, lead to the formation of this compound and other related alkaloids. These transformations are catalyzed by specific enzymes that dictate the final structure of the alkaloid.

A key step in the biosynthesis of some MIAs is N-methylation, which can significantly alter their biological activity. In Catharanthus roseus, the enzyme this compound-Nβ-methyltransferase (PeNMT) is responsible for the conversion of this compound to Nβ-methylthis compound, also known as vobasine (B1212131). nih.gov This enzyme exhibits high substrate specificity, indicating a tailored evolutionary development for this particular methylation reaction. nih.gov The characterization of PeNMT provides a crucial piece of the puzzle in understanding the final tailoring steps of this compound metabolism. nih.gov

PeNMT belongs to a recently discovered family of enzymes known as γ-tocopherol-like N-methyltransferases (γ-TLMTs). nih.gov This family of enzymes is believed to have evolved within the Vinceae tribe of the Apocynaceae family, which is consistent with the prevalence of N-methylated MIAs in these plants. nih.gov Researchers have identified and characterized several γ-TLMTs from various MIA-producing plants, such as Vinca (B1221190) minor and Rauvolfia serpentina. nih.govoup.com These enzymes show a distinct similarity to γ-tocopherol C-methyltransferases but have evolved to N-methylate indole alkaloids. nih.govoup.com The discovery of this enzyme family highlights a significant evolutionary adaptation for the diversification of MIAs. nih.gov

The formation of the characteristic sarpagan bridge is a critical cyclization step in the biosynthesis of many sarpagan-type MIAs, including those related to this compound. unb.ca This reaction is catalyzed by cytochrome P450 monooxygenases known as Sarpagan Bridge Enzymes (SBEs). unb.ca SBEs catalyze the C5-C16 bond formation, which is a crucial entry point into several alkaloid classes. nih.gov The discovery and characterization of SBEs in plants like Catharanthus roseus and Tabernaemontana elegans have shed light on the biosynthesis of pericyclivine, a precursor to this compound. unb.ca In vitro and in vivo studies have confirmed the role of these enzymes in the cyclization and aromatization reactions characteristic of sarpagan alkaloid formation. unb.ca

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the genetic and molecular level. The expression of the genes encoding the biosynthetic enzymes is often controlled by a complex network of transcription factors that respond to developmental cues and environmental stimuli. researchgate.net While the specific regulatory network for this compound biosynthesis is not fully elucidated, research on the broader MIA pathway in plants like Catharanthus roseus has identified several regulatory proteins. These regulators can control the expression of multiple genes within the pathway, thereby coordinating the flux of metabolites towards the synthesis of specific alkaloids. phcogrev.com Understanding this regulatory network is crucial for efforts to metabolically engineer plants for enhanced production of valuable alkaloids like this compound.

Comparative Biosynthesis Across Plant Species

This compound and related sarpagan alkaloids are found in a number of species within the Apocynaceae family, including Catharanthus roseus, Vinca minor, and Tabernaemontana elegans. unb.cabiosynth.com Comparative studies of the biosynthetic pathways in these plants reveal both conserved and divergent enzymatic steps. For instance, while the early stages of MIA biosynthesis, such as the formation of strictosidine, are highly conserved, the later tailoring steps that lead to the structural diversity of alkaloids like this compound can vary between species. biorxiv.org The identification of homologous enzymes, such as SBEs and γ-TLMTs, across different species suggests a common evolutionary origin for these pathways. nih.gov However, subtle differences in enzyme substrate specificity and expression patterns likely contribute to the unique alkaloid profiles observed in each plant species. nih.gov

Pharmacological and Biological Activities of Perivine: Advanced Investigations

Anticancer Potential and Mechanisms

Research indicates that perivine possesses anticancer potential, influencing cancer cells through various mechanisms, including inhibiting proliferation, affecting cellular pathways and apoptosis, and interacting with cell cycle regulation. nih.govontosight.ai

Inhibition of Cancer Cell Proliferation

Studies have explored the ability of this compound to inhibit the proliferation of cancer cells. While specific detailed data tables for this compound's direct effect on various cancer cell lines were not extensively found in the search results, the general anticancer activity suggests an inhibitory effect on cell growth. nih.govontosight.ai Inhibition of cell proliferation is a key strategy in cancer therapy, aiming to halt the uncontrolled division of cancer cells. nih.govmdpi.com

Effects on Cellular Pathways and Apoptosis

This compound's anticancer effects are linked to its influence on cellular pathways and the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govwikipedia.org Inducing apoptosis in cancer cells is a significant mechanism for many chemotherapeutic agents. nih.gov While direct detailed pathways modulated by this compound were not explicitly detailed in the search results, its potential to induce apoptosis has been mentioned in the context of its anticancer properties. nih.govontosight.aisemanticscholar.org Apoptosis can be initiated through intrinsic or extrinsic pathways, both involving a cascade of molecular events leading to cell death. nih.govwikipedia.organygenes.com

Cell Cycle Regulation Interactions

This compound has been suggested to interact with cell cycle regulation. nih.govsemanticscholar.org The cell cycle is a tightly controlled process that governs cell growth and division. Disruptions in this regulation can lead to uncontrolled proliferation, characteristic of cancer. creativebiolabs.net Compounds that can arrest the cell cycle or interfere with its progression can inhibit cancer cell growth. mdpi.comcreativebiolabs.netmdpi.com While specific details on how this compound modulates the cell cycle were not provided, its mention in relation to cell cycle arrest suggests an interaction with the regulatory mechanisms that control cell division. nih.govsemanticscholar.org

Structural Similarities to Vinblastine (B1199706) and Shared Mechanisms

This compound shares structural similarities with vinca (B1221190) alkaloids, particularly vinblastine. nih.govnih.govlucp.net Vinblastine is a well-established chemotherapy medication known for its potent anticancer activity, primarily through the inhibition of microtubule assembly and disruption of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. lucp.netwikipedia.orgmims.comdrugbank.com Due to the structural relationship, it is hypothesized that this compound may share some mechanisms of action with vinblastine, potentially involving interactions with tubulin or other components of the cell division machinery. nih.gov Research into the structural mechanisms of vinblastine binding to tubulin has identified key residues involved in this interaction. nih.gov The structural similarities between this compound and vinblastine suggest that this compound could potentially interact with similar targets or pathways, contributing to its observed biological activities. nih.gov

Anti-inflammatory Properties and Cellular Modulation

This compound has been reported to possess anti-inflammatory properties. nih.govontosight.aiijrps.com Inflammation is a complex biological response, and chronic inflammation can contribute to various diseases, including cancer. nih.gov Compounds with anti-inflammatory activity can modulate cellular responses involved in the inflammatory process. While specific detailed mechanisms of this compound's anti-inflammatory action and the cellular pathways it modulates were not extensively described in the search results, its classification as having anti-inflammatory properties indicates an ability to mitigate inflammatory responses. nih.govontosight.aiijrps.com Other natural compounds, such as piperine, have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating immune cell infiltration. nih.gov

Cardiovascular System Effects: Vasodilatory Mechanisms

This compound has been noted for its effects on the cardiovascular system, specifically exhibiting vasodilatory mechanisms. uni.lutargetmol.com Vasodilation is the widening of blood vessels, which leads to decreased vascular resistance and increased blood flow. wikipedia.orgnih.gov This effect can contribute to lowering blood pressure and improving perfusion of tissues. wikipedia.orgnih.gov this compound, along with other compounds like vobasine (B1212131), coronaridine (B1218666), and dichomine, has shown hypotensive and muscle relaxant activity, which is consistent with vasodilatory effects. targetmol.com Studies have investigated the vasodilatory effects of plant extracts containing such alkaloids using methods like in vivo perfusion of isolated rabbit auricle. researchgate.net The vasodilatory action of this compound suggests an interaction with the mechanisms that regulate the tone of smooth muscle cells in blood vessel walls. wikipedia.orgnih.gov

Neuropharmacological Activity and Neuroprotective Potential

This compound has demonstrated neuropharmacological activity and potential neuroprotective effects, particularly in the context of neurodegenerative disorders. chemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comapp17.commedkoo.comchemicalbook.comscispace.comresearchgate.netresearchgate.netphcogrev.com Neurodegenerative diseases are conditions characterized by the progressive damage and destruction of the nervous system, including the brain. clevelandclinic.org Alzheimer's disease (AD) is a prevalent neurodegenerative disorder associated with memory loss and cognitive impairment. scispace.comresearchgate.netphcogrev.comhopkinsmedicine.org

Impact on Retinoblastoma-associated proteins (RbAp48) Complex Stability

Studies suggest that this compound may play a role in resolving the instability of the retinoblastoma-associated proteins (RbAp48) complex. chemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comapp17.comchemicalbook.comscispace.comresearchgate.net RbAp48, also known as RBBP4, is a histone-binding protein that is part of several chromatin-modifying and remodeling complexes, including the nucleosome remodeling and deacetylase (NuRD) complex. scispace.comresearchgate.netspandidos-publications.com RbAp48 interacts with the peptide FOG-1 (friend of GATA-1) and is involved in gene transcription. chemfaces.comscispace.comresearchgate.net An unstable RbAp48-FOG1 complex may impact the function of RbAp48. chemfaces.comscispace.comresearchgate.net Research utilizing virtual screening and molecular dynamics simulations has indicated that this compound might enhance the stability of the RbAp48-FOG1 complex. chemfaces.comapp17.comchemicalbook.comscispace.comresearchgate.netresearchgate.netphcogrev.com

Implications for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The potential of this compound to resolve the instability of the RbAp48 complex has implications for neurodegenerative disorders, particularly Alzheimer's disease. chemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comapp17.comchemicalbook.comscispace.comresearchgate.netresearchgate.netphcogrev.com Deficiency or loss of function of RbAp48 has been linked to age-related memory loss and is related to Alzheimer's disease. chemfaces.comscispace.comresearchgate.netresearchgate.netphcogrev.com By potentially stabilizing the RbAp48-FOG1 complex, this compound is being investigated as a potential compound for use in Alzheimer's disease therapy. chemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comapp17.comchemicalbook.comscispace.comresearchgate.netresearchgate.netphcogrev.com

Hypotensive and Muscle Relaxant Activities

This compound has been shown to exhibit hypotensive and muscle relaxant activities. nih.govchemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.commedkoo.comchemfaces.com Studies on alkaloids found in Tabernaemontana dichotoma, including this compound, vobasine, coronaridine, and dichomine, have demonstrated these effects. nih.govchemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comchemfaces.com Specifically, this compound, along with vobasine, coronaridine, and dichomine, showed hypotensive and muscle relaxant activity in research. nih.govchemfaces.comchemfaces.comtargetmol.commybiosource.combiocat.comchemfaces.com Stemmadenine, another alkaloid from Tabernaemontana dichotoma, also showed hypotensive activity and weak muscle relaxant activity. nih.gov

Molecular Mechanisms of Action and Cellular Targets

Interaction with Cellular Components

Perivine has been reported to interact with different cellular components, including enzymes and proteins ontosight.ai.

Enzymes

This compound has been shown to interact with enzymes, such as acetyl coenzyme A-dependent O- . Additionally, this compound undergoes N-methylation, a reaction facilitated by enzymes like this compound-Nβ-methyltransferase, which is important in its biosynthesis smolecule.comfrontiersin.org. Studies have characterized this compound Nβ-methyltransferase from Tabernaemontana elegans (TePeNMT) and compared it to the enzyme from Catharanthus roseus (CrPeNMT), highlighting differences in their active sites despite catalyzing the same reaction frontiersin.orgnih.gov.

Proteins

This compound has been reported to target retinoblastoma-associated proteins (RbAp48) biotechhubafrica.co.zatargetmol.commybiosource.combiocat.commedkoo.com. It may help resolve the instability of the RbAp48-FOG-1 complex biotechhubafrica.co.zamybiosource.combiocat.commedkoo.comscispace.com. RbAp48 is a histone chaperone integral to chromatin-modifying and remodeling complexes and is associated with age-related memory loss and Alzheimer's disease scispace.comspandidos-publications.com. Studies have identified this compound as a compound that could potentially enhance the stability of the RBBP4-FOG1 complex spandidos-publications.com.

Modulation of Intracellular Signaling Pathways

Research indicates that this compound interacts with various cellular pathways smolecule.com. It may affect processes such as apoptosis and cell cycle regulation, particularly in the context of cancer cells smolecule.com. Investigations into how this compound affects cellular signaling pathways are ongoing to understand its mode of action smolecule.com. Intracellular signaling pathways are crucial for coordinating cellular responses and can be modulated by various compounds nih.govnih.govlibretexts.orgaddictiontherjournal.com.

Protein-Ligand Interactions and Molecular Docking Studies

Understanding the interaction between proteins and ligands is fundamental to deciphering molecular mechanisms nih.govresearchgate.net. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand for a protein receptor nih.govresearchgate.netbepls.comamazonaws.comscispace.com. This approach is widely used in virtual screening and structure-based drug design nih.govresearchgate.net. Studies have utilized molecular docking to evaluate the potential interactions of compounds, including this compound, with target proteins bepls.comarxiv.org. For instance, this compound was included in a virtual screening study investigating natural compounds against SARS-CoV-2 proteins, where molecular docking was used to assess binding affinity arxiv.orgchemrxiv.org. Molecular dynamics simulations can complement docking studies by providing insights into the dynamic behavior of protein-ligand complexes scispace.comscispace.comgrafiati.commdpi.com.

Effects on Microtubule Dynamics and Associated Cellular Functions

Microtubules, fundamental components of the eukaryotic cytoskeleton, are dynamic protein structures crucial for maintaining cell shape, intracellular transport, and particularly, cell division nih.govub.eduuvigo.esfrontiersin.org. They are formed by the polymerization of α- and β-tubulin heterodimers, which assemble into hollow cylindrical structures nih.govfrontiersin.org. This assembly and disassembly process, known as dynamic instability, is vital for various cellular functions, including the formation of the mitotic spindle during cell division frontiersin.orgpatsnap.com.

This compound, an indole (B1671886) alkaloid found in Catharanthus roseus, has been identified in studies investigating compounds that interact with cellular targets, including those related to the cytoskeleton wikidata.orgarxiv.orgscispace.com. While extensive detailed research specifically on this compound's direct impact on microtubule dynamics is less documented compared to well-known Catharanthus alkaloids like vinblastine (B1199706) and vincristine (B1662923), its presence in the context of studies involving tubulin-binding agents suggests a potential for such interaction scispace.comacs.orgresearchgate.netsemanticscholar.org.

Vinca (B1221190) alkaloids, as a class that includes compounds found in Catharanthus roseus, are known to disrupt microtubule dynamics by binding to tubulin dimers, thereby inhibiting their assembly into microtubules patsnap.comacs.orgresearchgate.netnanobioletters.comsld.cuyoutube.com. This interference primarily affects the formation of the mitotic spindle, leading to the arrest of cells in the metaphase stage of mitosis and ultimately inducing cell death researchgate.netnanobioletters.comsld.cuyoutube.com. The binding site for Vinca alkaloids is located at the interface between two α,β-tubulin heterodimers, often referred to as the Vinca-binding domain acs.orgyoutube.com. This interaction prevents cell division by interfering with microtubule assembly and function acs.org.

Research on related Vinca alkaloids provides context for understanding potential mechanisms by which this compound might influence microtubule dynamics. For instance, vinblastine and vincristine bind to tubulin and inhibit microtubule assembly researchgate.netsld.cujaypeedigital.com. This binding disrupts the dynamic equilibrium between tubulin dimers and assembled microtubules sld.cu. The effects of these compounds are dose-dependent, with lower concentrations primarily slowing down microtubule growth rates and higher concentrations leading to microtubule disassembly scispace.comnanobioletters.com.

Research findings on other tubulin-binding agents highlight the critical role of microtubule dynamics in various cellular processes beyond mitosis, such as intracellular transport, cell motility, and maintaining cell shape ub.eduuvigo.esfrontiersin.orgfrontiersin.org. Disrupting these dynamics can have wide-ranging effects on cellular function researchgate.net. For example, microtubule stabilization has been shown to influence endothelial cell and pericyte behavior, impacting processes like apoptosis, migration, proliferation, and survival nih.gov. The orientation and dynamics of microtubules are also crucial for specialized functions, such as axonal transport in neurons elifesciences.org.

Given the structural relationship of this compound to other Catharanthus alkaloids and the known mechanisms of this class, it is plausible that this compound could exert effects on microtubule dynamics. However, detailed research specifically characterizing this compound's interaction with tubulin, its binding site, its impact on polymerization and depolymerization rates, and the resulting effects on associated cellular functions like mitosis, intracellular transport, or cell morphology, would be necessary to fully understand its molecular mechanisms of action in this regard.

Structure Activity Relationship Sar Studies and Analogue Development

Correlations between Molecular Structure and Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how variations in a molecule's chemical structure influence its biological activity. gardp.orgnih.gov For Perivine, as a monoterpenoid indole (B1671886) alkaloid, its biological activities are intrinsically linked to its complex molecular structure, which features a tetracyclic core with various substituents. wikidata.orgsmolecule.com While specific detailed SAR studies solely focused on this compound are not extensively detailed in the provided search results, the principle of SAR dictates that modifications to different parts of the this compound structure would likely alter its observed biological effects, such as potential anti-inflammatory or antitumor activities suggested in some preliminary studies. smolecule.com The structural similarity of this compound to other Catharanthus alkaloids like vinblastine (B1199706), which are known for their cytotoxic properties, suggests that the core indole and quinuclidine-like structures, along with specific functional groups and their stereochemistry, are crucial for activity. smolecule.comacs.org

Computational and Predictive Models for SAR Analysis

Computational and predictive models play a significant role in modern SAR analysis, allowing researchers to predict biological activity based on molecular structure without synthesizing and testing every possible analogue. nih.govlongdom.orgnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling can be employed. longdom.orgnih.gov These methods build mathematical relationships between molecular descriptors (representing structural features) and biological activity data. longdom.orgwikipedia.org For this compound, computational models could be used to:

Predict the activity of hypothetical analogues before synthesis.

Identify potential binding sites on target proteins through molecular docking. nih.gov

Analyze the impact of specific structural modifications on predicted activity. longdom.org

While the search results mention the use of computational methods in related studies, such as molecular docking against viral proteins, specific applications of these models directly to this compound SAR analysis are not explicitly detailed. arxiv.orgmdpi.com However, the principles and techniques of computational SAR analysis are broadly applicable to complex molecules like this compound to guide analogue design and understand structure-activity relationships. nih.govlongdom.org

Advanced Synthesis Strategies for Perivine and Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymes. This approach can be particularly advantageous for the synthesis of complex molecules with chiral centers, offering improved yields and reduced by-product formation compared to purely chemical routes. While general information on chemoenzymatic synthesis highlights its use in creating complex molecules and its advantages in stereoselectivity nih.govdoaj.orgresearchgate.net, specific detailed research findings on the chemoenzymatic synthesis of Perivine itself are not extensively detailed in the provided search results. However, the principle involves utilizing enzymes, such as lipases or methyltransferases, at specific steps within a synthetic sequence to achieve transformations that are difficult or inefficient to perform solely through chemical means. researchgate.netebi.ac.uk For example, enzymes have been explored for their role in modifying indole (B1671886) alkaloids. ebi.ac.uk

Total Synthesis Methodologies and Challenges

Total synthesis involves the de novo construction of a complex molecule from simpler, readily available precursors. This approach allows for the creation of the target molecule and novel analogs, providing opportunities to develop new synthetic methodologies. ucla.edu The total synthesis of complex natural products like this compound is often characterized by significant challenges, including the need for highly selective reactions to control stereochemistry, the efficient formation of multiple rings, and overcoming potential issues like catalyst deactivation or undesired side reactions. researchgate.netnih.govpsu.edu Achieving an economically practical total synthesis for industrial scale can be particularly challenging, often requiring efficient routes with a limited number of steps. psu.edu While the provided search results discuss the total synthesis of related indole alkaloids and the general challenges in this field researchgate.netnih.govpsu.eduacs.org, a specific detailed account of the total synthesis of this compound was not found. However, the structural complexity of this compound, with its polycyclic indole alkaloid framework, suggests that a total synthesis would involve constructing the vobasan (B1242628) skeleton and establishing the correct stereochemistry at multiple positions. ontosight.ai Methodologies employed in the total synthesis of other complex alkaloids often involve strategies for forming cyclic systems and controlling stereocenters. researchgate.net

Semi-Synthesis from Natural Precursors

Semi-synthesis utilizes compounds isolated from natural sources as starting materials, which are then chemically modified to produce the desired target molecule or novel derivatives. tapi.comwikipedia.org This approach is often more efficient than total synthesis for complex natural products, as it leverages the complex molecular scaffolds already assembled by biological pathways. tapi.comwikipedia.org this compound is a natural product isolated from plants like Catharanthus roseus. biosynth.comdrugfuture.com Therefore, semi-synthesis of this compound or its derivatives would likely involve isolating a related indole alkaloid precursor from a plant source and then performing chemical transformations to convert it into this compound or a desired analog. This strategy is particularly useful when the natural precursor is more abundant or easier to isolate than the target compound, or when specific modifications are required to enhance properties. tapi.comwikipedia.orgnih.gov Semi-synthesis allows for the creation of derivatives with potentially improved potency, stability, or other characteristics compared to the original natural product. tapi.com

Biotechnological and Synthetic Biology Approaches for Enhanced Production

Biotechnological approaches, including plant cell culture and fermentation, offer alternative methods for producing natural products. researchgate.netuok.ac.in Synthetic biology takes this further by engineering biological systems, such as microorganisms or plant cells, to produce specific compounds through designed biosynthetic pathways. arxiv.orgnih.govnih.goveuropa.eursc.org For this compound, which is found in Catharanthus roseus, biotechnological methods like cell culture have been explored for the production of various alkaloids. researchgate.netuok.ac.in Challenges in traditional plant extraction methods include the low content of desired compounds in the plant material and potential damage to natural resources. nih.gov Synthetic biology aims to overcome these limitations by creating engineered biological factories that can produce natural products more efficiently and sustainably. nih.govnih.govrsc.org This involves identifying and manipulating the genes responsible for the biosynthetic pathway of the target compound and introducing them into a suitable host organism. nih.govrsc.org While the provided search results mention the potential of synthetic biology for producing plant terpenoids and other natural drugs nih.govnih.govrsc.org, and the identification of enzymes involved in alkaloid biosynthesis in Catharanthus roseus ebi.ac.ukzenodo.org, specific detailed research on the application of synthetic biology specifically for enhanced this compound production was not extensively covered. However, the general principles of engineering metabolic pathways and utilizing microbial or plant cell systems are applicable to the production of indole alkaloids like this compound. researchgate.netnih.govrsc.org

Pre Clinical Research and in Vivo Models

Pharmacodynamic and Pharmacokinetic Investigations

Pharmacodynamic (PD) and pharmacokinetic (PK) studies are crucial components of pre-clinical research, providing insights into how a drug affects the organism and how the organism affects the drug, respectively. frontiersin.orgwikipedia.org PK describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD investigates its biochemical and physiological effects, including the mechanism of action and the relationship between drug concentration and effect. frontiersin.orgwikipedia.org Understanding the PK/PD relationship is vital for optimizing dosing strategies and predicting drug behavior in vivo. frontiersin.org

In vivo PK/PD studies in animal models help to characterize the interaction of a compound with its intended target and identify relevant animal models for further study. europa.eu These investigations can include assessing binding profiles, functional consequences (e.g., agonistic or antagonistic effects), duration of effect, and dose-response relationships. europa.eu Effective PK/PD study design, analysis, and interpretation can help elucidate the relationship between concentration and effect, understand the mechanism of action, and identify PK properties for improvement. frontiersin.org

While specific detailed PK/PD data for Perivine were not found in the provided search results, the general principles of these studies are applicable. Researchers investigating this compound would conduct in vivo studies to understand its ADME profile and how it interacts with biological targets to produce its effects. This information is critical for determining appropriate dosing schedules and estimating therapeutic concentrations while avoiding toxicity. nih.gov

Interactive Table 2: Key Aspects of PK/PD Studies

AspectDescriptionRelevance to this compound Research
PharmacokineticsStudy of how the organism affects the drug (Absorption, Distribution, Metabolism, Excretion). frontiersin.orgwikipedia.orgThis compound's ADME profile would be characterized in animal models.
PharmacodynamicsStudy of how the drug affects the organism (mechanism of action, effects, dose-response). frontiersin.orgwikipedia.orgThis compound's effects on biological targets and resulting physiological changes would be investigated.
PK/PD RelationshipCharacterizing the link between drug concentration and effect over time. frontiersin.orgUnderstanding this relationship for this compound is essential for optimizing its potential therapeutic use.
In Vivo StudiesUsed to characterize target interaction and identify relevant animal models. europa.euAnimal models would be used to study this compound's PK and PD in a living system.

Synergistic Effects with Other Therapeutic Agents

Investigating the potential for synergistic effects with other therapeutic agents is an important area of pre-clinical research. Synergy occurs when the combined effect of two or more substances is greater than the sum of their individual effects, potentially enhancing therapeutic efficacy or allowing for reduced doses to minimize side effects. mdpi.comfrontiersin.orgresearchgate.net Additive effects, where the combined effect equals the sum of individual effects, can also be beneficial. mdpi.com Conversely, antagonism occurs when one substance diminishes the effect of another. mdpi.comfrontiersin.org

Studies on synergistic interactions can involve combining a compound like this compound with existing drugs to explore potential benefits in treating specific conditions. This approach is particularly relevant in areas where current treatments have limitations, such as in infectious diseases or cancer, where combination therapy is a promising method to improve outcomes, reduce side effects, and overcome resistance. researchgate.netelifesciences.org

While specific research detailing synergistic effects of this compound with other agents was not prominently featured in the provided search results, the concept is a standard part of pre-clinical evaluation for compounds with potential therapeutic applications. Researchers would design studies to test this compound in combination with other relevant drugs in appropriate in vivo models to determine if synergistic or additive effects are present, which could inform future combination therapy strategies.

Interactive Table 3: Types of Drug Interactions

Type of InteractionDescriptionPotential Relevance to this compound Combinations
SynergyCombined effect is greater than the sum of individual effects. mdpi.comfrontiersin.orgresearchgate.netThis compound in combination with other drugs could potentially show enhanced therapeutic effects.
Additive EffectCombined effect equals the sum of individual effects. mdpi.comfrontiersin.orgCombining this compound might result in an improved outcome equivalent to the sum of the individual drug effects.
AntagonismOne substance diminishes the effect of another. mdpi.comfrontiersin.orgCombining this compound with certain drugs could potentially reduce their efficacy.

Analytical Methodologies for Perivine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating Perivine from other compounds in a mixture, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used technique for the analysis of various compounds, including those found in plant extracts. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A PDA detector then measures the absorbance of these separated compounds across a range of wavelengths, providing spectral information that aids in identification and quantification. HPLC has been applied to the analysis of the alkaloid this compound from Catharanthus roseus after derivatisation with dansyl chloride. wikidata.org While specific parameters for this compound analysis by HPLC/PDA are not extensively detailed in the provided results, general applications of this technique for analyzing compounds in herbal medicines involve using C18 columns, gradient elution with mobile phases like acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), and detection at specific wavelengths based on the compound's UV-Vis spectrum. mdpi.comtjnpr.orgresearchgate.net The method's suitability for quantification and quality evaluation has been demonstrated for other plant compounds, showing good linearity, recovery, and precision. mdpi.comtjnpr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. This coupling allows for the separation of complex mixtures and the highly specific detection and quantification of target analytes based on their mass-to-charge ratio and fragmentation patterns. LC-MS/MS has been explicitly used in this compound research to analyze the products of enzymatic reactions where this compound served as a substrate, confirming its N-methylation to form vobasine (B1212131). fourwaves.com The technique is valuable for analyzing a wide range of compounds, including natural product extracts, and can provide accurate mass measurements and fragmentation spectra crucial for identification and structural elucidation. acs.orgtechnologynetworks.com LC-MS/MS methods typically involve specific LC columns, mobile phases, ionization sources (such as electrospray ionization), and mass analyzers (like triple quadrupoles) operating in modes such as multiple reaction monitoring (MRM) for targeted quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique suitable for the separation and analysis of volatile and semi-volatile organic compounds. In GC-MS, the sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. GC-MS has been employed in the analysis of indole (B1671886) alkaloids from Catharanthus roseus, a plant known to contain this compound. notulaebotanicae.ro While GC-MS is effective for many organic substances, it may be less suitable for compounds with high melting points, such as certain bisindole alkaloids. notulaebotanicae.ro Typical GC-MS analysis involves specific columns (e.g., HP-5MS UI capillary column), carrier gases (e.g., helium), and temperature programs to achieve optimal separation. innovatechlabs.com Identification of compounds is often performed by matching their mass spectra to spectral databases. innovatechlabs.com Sample preparation methods like solvent extraction are commonly used for solid samples prior to GC-MS analysis. epa.goveag.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for determining the detailed molecular structure of this compound. These techniques provide information about the functional groups, connectivity, and spatial arrangement of atoms within the molecule. Key spectroscopic techniques used in structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. triphasepharmasolutions.comzenodo.orgcolab.wsegyankosh.ac.in

Mass spectrometry provides information about the molecular weight of this compound and, through fragmentation patterns (as in MS/MS), can reveal structural subunits. technologynetworks.comzenodo.org NMR spectroscopy is particularly powerful for determining the connectivity of atoms and the three-dimensional structure of a molecule by analyzing the behavior of atomic nuclei in a magnetic field. zenodo.organalis.com.my IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation. UV-Vis spectroscopy can be used to detect the presence of chromophores and provides information about electronic transitions within the molecule. The combination of data from these different spectroscopic techniques, often integrated with chromatographic separation, allows for the unambiguous determination of this compound's structure. triphasepharmasolutions.comzenodo.orgegyankosh.ac.incapes.gov.br

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps before the chromatographic and spectroscopic analysis of this compound, especially when dealing with complex biological matrices like plant tissues. The goal is to isolate this compound from the matrix, remove interfering substances, and concentrate the analyte to detectable levels. retsch.comencyclopedia.pub

Various extraction techniques can be applied depending on the sample type and the properties of this compound. These include solvent extraction, which can be performed at room temperature or with heating. epa.goveag.com Other methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), solid-phase microextraction (SPME), supercritical fluid extraction (SFE), ultrasonic extraction, and microwave-assisted extraction. epa.govencyclopedia.pubchromatographytoday.com For plant materials, common approaches involve using solvents like ethanol (B145695) for alkaloid extraction. epa.gov Advanced techniques such as ultrasound-assisted extraction can also be employed to improve extraction efficiency. tjnpr.org The choice of extraction method and solvent is crucial and is guided by the nature of this compound and the sample matrix. retsch.com Sample preparation may also involve steps like grinding, drying, cleanup, and concentration. retsch.com

Computational and Data Analytical Approaches in this compound Research

Computational and data analytical approaches play an increasingly important role in this compound research, complementing experimental techniques. These methods can be used to predict molecular properties, simulate interactions, analyze complex datasets, and gain deeper insights into the biological activity and metabolic pathways involving this compound.

Molecular docking and molecular dynamics simulations are computational techniques used to study the interaction of this compound with target proteins. nih.govrsdjournal.org These methods can predict binding affinities and analyze the stability of ligand-protein complexes, providing insights into potential biological activities. For example, computational analysis, including docking simulations with this compound as a ligand, has been used to understand the enzymatic mechanisms involved in its methylation. scienceatlantic.ca Such studies can reveal details about binding angles and interactions within enzyme active sites. scienceatlantic.ca

Data analytical approaches are employed to process and interpret the large volumes of data generated by chromatographic and spectroscopic analyses. Techniques such as alkaloid network analysis, based on MS/MS spectral similarity, can be used to explore the structural relationships between this compound and other related compounds in complex mixtures. acs.org Furthermore, computational tools can be used for predicting properties like absorption, distribution, metabolism, and excretion (ADME), as well as predicting biological activity spectra. rsdjournal.orgresearchgate.net Predictive analytics, in a broader sense, involves using historical data and statistical models to forecast future outcomes or identify patterns, which can be applied to various aspects of research, although specific predictive models solely focused on this compound were not detailed in the provided results. datamation.comibm.comgoogle.combath.ac.uk

Predictive Analytics

Predictive analytics involves the use of statistical algorithms and machine learning techniques to forecast potential outcomes or identify patterns within data. In the context of this compound research, computational screening methods, which fall under the umbrella of predictive analytics, have been employed to evaluate its potential interactions with biological targets. For instance, this compound was included in a panel of phytochemicals subjected to structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) against various SARS-CoV-2 proteins researchgate.net. This approach utilized high-resolution computational docking and machine learning to predict potential binders researchgate.net. While the specific predictive outcomes for this compound in this study regarding binding strength or efficacy against SARS-CoV-2 proteins are part of broader research findings, the application of these techniques demonstrates the use of predictive analytics in identifying potential interactions for this compound researchgate.net. Predictive analytics in a broader sense is applied across various scientific and industrial domains to forecast future trends and outcomes based on existing data redalyc.orgresearchgate.net. In medical informatics, predictive analytics and machine learning are used for tasks such as phenotype prediction and analyzing complex patient data jmir.orgresearchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the behavior of biological systems and the interactions of small molecules like this compound with target proteins. One study utilized all-atom MD simulations to investigate the stability of this compound when bound to the protein RbAp48 nih.gov. The research found that this compound exhibited stable ligand RMSD (Root Mean Square Deviation) throughout the MD simulations, indicating a consistent position relative to the protein nih.gov. The total energy analysis for the this compound-RbAp48 complex also showed no significantly increased values during the simulation time nih.gov. These findings suggest a stable interaction between this compound and RbAp48 under the simulated conditions nih.gov. MD simulations are a valuable tool for understanding the dynamic interactions and stability of ligand-protein complexes, complementing the static information obtained from docking studies mdpi.comnih.gov. They can reveal how a biomolecular system responds to perturbations, such as ligand binding nih.gov.

Detailed research findings from the MD simulation study on this compound and RbAp48 are summarized in the table below:

ComplexAverage Ligand RMSD FluctuationAverage Total Energy (kJ/mol)Stability Observation
This compound-RbAp48ConstantAround -8.35 x 105Most stable
Bittersweet alkaloid II-RbAp48Similar fluctuations to FOG1Around -8.35 x 105Stable
Eicosandioic acid-RbAp48Not specifiedAround -8.39 x 105Stable
FOG1-RbAp48Significant movementAround -8.35 x 105Less stable

Note: Data extracted from search result nih.gov.

Homology Modeling

Homology modeling is a technique used to build a three-dimensional model of a protein based on the experimentally determined structure of a related protein (the template). This is particularly useful when the experimental structure of the target protein is unavailable. Homology modeling has been applied in the study of enzymes involved in the biosynthesis of this compound and related alkaloids, such as this compound Nβ-methyltransferase (PeNMT) from Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT) scienceatlantic.cafrontiersin.orgresearchgate.netfrontiersin.orgdoaj.org.

Studies utilizing homology modeling of TePeNMT and CrPeNMT have revealed significant differences in their active site conformations and how this compound docks into these sites frontiersin.orgresearchgate.netfrontiersin.org. By generating homology models using amino acid sequences and known template structures, researchers performed docking simulations to place this compound and its co-enzyme (S-adenosyl methionine, SAM) into the active sites scienceatlantic.ca. Computational analysis of these models indicated a superior binding angle between the secondary amine of this compound and the methyl group of SAM in the T. elegans enzyme model compared to the C. roseus enzyme scienceatlantic.ca. This improved angle is theoretically attributed to specific side chains within the active site and is suggested to facilitate better methylation of this compound, leading to the formation of vobasine scienceatlantic.ca. These findings from homology modeling and docking studies provide a potential explanation for observed differences in vobasine production efficiency between the two plant species scienceatlantic.cafrontiersin.org.

Homology models of TePeNMT and CrPeNMT were generated using the template Arabidopsis thaliana phosphoethanolamine NMT-2 (PDB: 5WP5) frontiersin.orgresearchgate.net. The sequence identity of TePeNMT and CrPePeNMT to the 5WP5 domain was approximately 19.3% and 19.2%, respectively frontiersin.org. Docking simulations for this compound involved generating a large number of poses (e.g., 100,000) and scoring them based on functions like London dG frontiersin.org.

The application of homology modeling in this compound research highlights its utility in providing structural insights into enzymes without experimental structures, enabling the investigation of substrate binding and catalytic mechanisms scienceatlantic.cafrontiersin.orgresearchgate.netfrontiersin.orgdoaj.org.

Future Directions and Research Gaps in Perivine Studies

Elucidation of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) in plants like Catharanthus roseus is a complex process involving multiple organs, tissue types, and subcellular organelles researchgate.net. While significant progress has been made in understanding the early steps and identifying some key enzymes and genes involved in MIA biosynthesis, many questions remain unanswered, particularly regarding the more remote steps and specialized groups of alkaloids mdpi.comd-nb.info. This compound is part of this complex network, and the complete set of genes and enzymatic steps leading to its formation are not yet fully elucidated.

Research has focused on enhancing the synthesis of Catharanthus alkaloids through genetic engineering and synthetic biology, but unidentified biosynthetic genes limit this potential researchgate.net. For instance, while some methyltransferase genes involved in MIA biosynthesis have been identified, there may be separate γ-tocopherol-like methyltransferases responsible for producing N-methylated akuammidan-class MIAs like this compound, as recombinant enzymes tested thus far have not utilized this compound as a substrate nih.gov. Further research is needed to identify these missing genes and characterize the enzymes they encode to fully map the this compound biosynthetic pathway. This would involve employing advanced molecular biology techniques and potentially leveraging large-scale transcriptomic data from this compound-producing plants researchgate.netnih.gov.

Comprehensive Molecular Mechanism Delineation

Limited scientific research has explored the potential biological activities of this compound, and further investigation is needed to confirm preliminary findings and understand the underlying mechanisms of action smolecule.com. While this compound has shown potential in inhibiting cancer cell proliferation and may possess anti-inflammatory properties, the precise molecular targets and pathways through which it exerts these effects are not yet comprehensively understood smolecule.com.

Research into the molecular mechanisms of compounds with potential therapeutic applications often involves delineating their interactions with biological systems, including enzymes, receptors, and other proteins ontosight.ai. For this compound, this would entail detailed studies to identify the specific cellular components it binds to or modulates. For example, one study suggested that this compound might enhance the stability of the retinoblastoma-associated proteins (RbAp48) complex, potentially offering therapeutic benefits for Alzheimer's disease, but the mechanism requires further investigation targetmol.comspandidos-publications.com. A deeper understanding of this compound's interactions at a molecular level is crucial for exploring its potential uses and developing targeted therapies ontosight.ai. Future research should aim to identify the molecular networks interacting with this compound and study their functional variations in different disease states nih.gov.

Exploration of Novel Therapeutic Applications

This compound's structural similarity to vinblastine (B1199706), a well-known anticancer alkaloid from Catharanthus roseus, suggests it may share similar mechanisms of action against cancer cells smolecule.com. Catharanthus roseus alkaloids, including vinblastine and vincristine (B1662923), have significant pharmaceutical applications, particularly in cancer treatment smolecule.comresearchgate.net. This compound itself is being investigated for potential development into new cancer therapies smolecule.com. However, the potential antitumor activity of this compound requires further investigation as current results are inconclusive smolecule.com.

Beyond its potential anticancer properties, this compound has been suggested to have anti-inflammatory effects, although these findings also require further confirmation smolecule.com. Other research indicates potential uses for medical or therapeutic purposes, including neuroprotective properties ontosight.ai. This compound has also been noted to show hypotensive and muscle relaxant activity, alongside compounds like vobasine (B1212131), coronaridine (B1218666), and dichomine targetmol.com. Furthermore, this compound, as a plant-derived alkaloid isolated from Vinca (B1221190) minor, has been found to function as a vasodilator, influencing vascular smooth muscle by modulating intracellular levels of cyclic AMP and cyclic GMP, which facilitates blood vessel relaxation and enhances blood circulation biosynth.com. This vasodilatory property makes this compound a candidate for exploring therapeutic applications related to cardiovascular function and potentially neurodegenerative disorders by influencing cerebral blood flow biosynth.com. Future research should explore these diverse potential applications through rigorous in vitro and in vivo studies and ultimately clinical trials to determine safety and efficacy ontosight.ai.

Integration of Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)

Understanding the complex biological activities and biosynthetic pathways of natural compounds like this compound can be significantly advanced by integrating multi-omics approaches. Genomics provides insights into the complete set of genetic instructions, while proteomics studies the dynamic protein products and their interactions, and metabolomics analyzes the low molecular weight compounds that are the substrates and by-products of enzymatic reactions isaaa.orgbmrb.io.

Integrating data from genomics, proteomics, and metabolomics can help identify latent biological relationships and provide a more holistic understanding of complex biochemical systems nih.govnih.gov. For this compound, this could involve using genomics to identify genes involved in its biosynthesis, proteomics to study the enzymes catalyzing these steps and other interacting proteins, and metabolomics to analyze the intermediates and related compounds in the biosynthetic pathway isaaa.orgmdpi.com. Such integrated approaches can help bridge the gap from genotype to phenotype and unravel the underlying mechanisms at multiple molecular levels nih.gov. Advanced techniques in genomics, proteomics, and metabolomics could also be employed to discover and characterize new bioactive compounds in this compound-producing plants, further expanding their medicinal potential nanobioletters.com.

Sustainable Production and Metabolic Engineering Strategies

The supply of plant-derived therapeutic compounds like this compound is often challenged by their low accumulation in planta and the complex architecture of their biosynthetic pathways researchgate.net. Catharanthus roseus, a source of this compound and valuable anticancer dimeric MIAs like vinblastine and vincristine, produces these compounds in low yields researchgate.net. To address this, sustainable production methods and metabolic engineering strategies are crucial.

Metabolic engineering involves manipulating biosynthetic pathways to increase the yield of desired compounds or create new production routes researchgate.netnih.gov. For this compound, this could involve enhancing the expression of genes involved in its biosynthesis, optimizing plant growth conditions, or designing alternative production systems researchgate.net. Strategies for sustainable production in manufacturing generally focus on minimizing environmental impact, conserving natural resources, and promoting efficiency throughout the production lifecycle 3ds.comipoint-systems.comneuralconcept.com. In the context of plant-derived compounds, this could involve developing efficient extraction methods, utilizing renewable resources, and minimizing waste neuralconcept.com. Future research should focus on developing metabolic engineering strategies to improve this compound yield in plants or alternative systems, alongside exploring sustainable and cost-effective production methods researchgate.netdeskera.comforgestik.com.

Q & A

Q. How can researchers mitigate bias in phenotypic screens of this compound analogs?

  • Methodology : Use blinded scoring for histological and behavioral assays. Randomize treatment groups and include vehicle controls. Validate hits in orthogonal assays (e.g., electrophysiology for synaptic plasticity) to reduce false positives .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perivine
Reactant of Route 2
Perivine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.